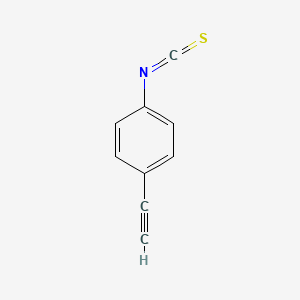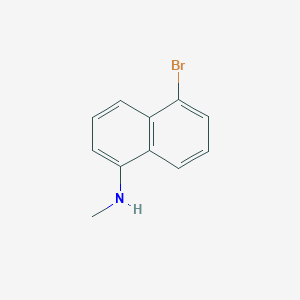
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol
Übersicht
Beschreibung
1,3,4-Thiadiazole is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This heterocyclic core exists in numerous biologically active natural products and commercial drugs . The strong aromaticity, lack of toxicity, and great in vivo stability are advantageous features of this core .
Synthesis Analysis
A new series of 1,3,4-thiadiazole derivatives containing oxadiazole, thiadiazole, and triazole moieties have been prepared using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate .Molecular Structure Analysis
The structures of newly synthesized 1,3,4-thiadiazole derivatives are confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Chemical Reactions Analysis
The in vitro cytotoxicity effects of synthesized 1,3,4-thiadiazole derivatives were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy, as well as LC/MS mass spectrometry .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been found to have potential anticancer activity. In one study, derivatives of the compound were prepared and evaluated for their anticancer potential using MCF-7 cell lines . This suggests that the compound could be used in the development of new anticancer drugs .
Antimicrobial Activity
The compound has also been associated with antimicrobial activity. In fact, nitrogen or sulfur atom-containing azole groups, such as 1,3,4-oxadiazoles/thiadiazoles, are of major interest due to their potential biological activity as antimicrobial agents .
Antifungal Activity
In addition to its antimicrobial properties, the compound has also shown antifungal activity. This makes it a potential candidate for the development of new antifungal drugs .
Antioxidant Activity
The compound has been found to have antioxidant activity. This means it could potentially be used in the treatment of diseases caused by oxidative stress .
Anti-Inflammatory Activity
The compound has shown anti-inflammatory activity, suggesting it could be used in the treatment of inflammatory diseases .
Anticonvulsant Activity
The compound has demonstrated anticonvulsant activity, indicating it could be used in the treatment of seizure disorders .
Antitubercular Activity
The compound has shown tuberculostatic activity. In one study, a series of 5-phenyl-1,3,4-thiadiazole-2-arylhydrazone derivatives exhibited inhibitory activity against Mycobacterium tuberculosis H37Rv .
Antimalarial Activity
The compound has also been associated with antimalarial activity, making it a potential candidate for the development of new antimalarial drugs .
Wirkmechanismus
Target of Action
Similar compounds have been shown to have anticancer and antimicrobial properties, suggesting that their targets may be involved in cell proliferation and microbial growth.
Biochemical Pathways
Related compounds have been shown to inhibit the proliferation of cancer cells , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may interfere with pathways involved in cell growth and division.
Result of Action
Related compounds have been shown to induce apoptotic cell death in cancer cells and exhibit antimicrobial activities , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may have similar effects.
Zukünftige Richtungen
Given the promising biological activity of 1,3,4-thiadiazole derivatives, future research could focus on the design and synthesis of new derivatives with improved efficacy and safety profiles. Additionally, further in-depth studies on the mechanism of action of these compounds could provide valuable insights for drug development .
Eigenschaften
IUPAC Name |
(5-phenyl-1,3,4-thiadiazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPCWGJRDPKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)




![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)
![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)
![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)